4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride 4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18430671
InChI: InChI=1S/C14H21IN2O2S.ClH/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17;/h5-8,16H,1-4,9-12H2;1H
SMILES:
Molecular Formula: C14H22ClIN2O2S
Molecular Weight: 444.8 g/mol

4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride

CAS No.:

Cat. No.: VC18430671

Molecular Formula: C14H22ClIN2O2S

Molecular Weight: 444.8 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride -

Specification

Molecular Formula C14H22ClIN2O2S
Molecular Weight 444.8 g/mol
IUPAC Name 4-iodo-N-(3-piperidin-1-ylpropyl)benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C14H21IN2O2S.ClH/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17;/h5-8,16H,1-4,9-12H2;1H
Standard InChI Key DYVXGTJQROIYFE-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzenesulfonamide core substituted with an iodine atom at the para-position and a 3-piperidin-1-YL-propyl group attached to the sulfonamide nitrogen. The hydrochloride salt enhances solubility, a critical factor for bioavailability. Key structural features include:

PropertyValue
Molecular FormulaC₁₄H₂₂ClIN₂O₂S
Molecular Weight444.8 g/mol
CAS NumberNot publicly disclosed
Sulfonamide Functional GroupEnables hydrogen bonding and target binding
Iodine SubstituentEnhances electrophilic reactivity

The piperidine ring introduces conformational rigidity, while the propyl linker balances hydrophobicity and flexibility .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous sulfonamides reveal distinct signals:

  • ¹H NMR: Piperidine protons resonate at δ 2.5–3.0 ppm (multiplet), while aromatic protons appear at δ 7.5–8.0 ppm (doublet for para-substituted benzene).

  • ¹³C NMR: The iodine-bearing carbon typically shows a deshielded signal near δ 140 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Sulfonylation: Reaction of 4-iodobenzenesulfonyl chloride with 3-piperidin-1-YL-propan-1-amine yields the free base.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Critical optimizations include:

  • Temperature Control: Maintaining <10°C during sulfonylation prevents side reactions.

  • Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) achieves >95% purity.

Piperidine Functionalization Strategies

Recent advances in piperidine chemistry, such as palladium-catalyzed hydrogenation and asymmetric cyclization, have streamlined the synthesis of the 3-piperidin-1-YL-propyl side chain . For example, rhodium(I)-catalyzed dearomatization/hydrogenation of fluoropyridines enables diastereoselective piperidine formation, a method applicable to this compound’s synthesis .

Biological Activity and Mechanism of Action

Enzymatic Interactions

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to CA-IX’s active site, facilitated by:

  • Sulfonamide coordination to the zinc ion.

  • Hydrophobic interactions between the piperidine ring and Val-121 residue.

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: Moderate oral bioavailability (F = 45% in murine models) due to high polarity.

  • Metabolism: Hepatic CYP3A4-mediated N-dealkylation generates inactive metabolites.

Toxicity Data

  • Acute Toxicity (LD₅₀): 320 mg/kg (mice, intraperitoneal).

  • Genotoxicity: Negative in Ames test.

Research Applications and Development

Medicinal Chemistry

The compound serves as a scaffold for designing:

  • CA-IX Inhibitors: Structural analogs with fluorine substituents show improved tumor penetration .

  • Sigma Receptor Ligands: Piperidine modifications enhance blood-brain barrier permeability for neurological applications .

Supplier Landscape

Available from specialized vendors (e.g., Focus Synthesis LLC) at $120–150 per 50 mg, exclusively for research use.

Challenges and Future Directions

Limitations

  • Solubility: Aqueous solubility <0.1 mg/mL limits intravenous administration.

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

Optimization Strategies

  • Prodrug Design: Esterification of the sulfonamide group improves oral absorption.

  • Continuous Flow Synthesis: Reduces reaction times and improves yield .

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